molecular formula C13H18N2O6S B7681410 Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate

Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate

Cat. No.: B7681410
M. Wt: 330.36 g/mol
InChI Key: VONRMOHBVKPRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate, also known as MFSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate has been studied for its potential use as an anticancer agent, with promising results in vitro. It has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Mechanism of Action

Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This could explain its potential anticancer and antibiotic properties. This compound has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress, which could contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. It has also been shown to have good stability in various solvents and under different conditions, which could make it suitable for use in different applications. However, more studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate in lab experiments is its high purity and stability, which could help ensure consistent and reliable results. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results and design experiments.

Future Directions

There are several future directions for research on Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate. One area of interest is its potential use as an anticancer agent, with further studies needed to determine its efficacy in vivo and its mechanism of action. Another area of interest is its potential use as an antibiotic, with more studies needed to determine its effectiveness against different types of bacteria and fungi. In addition, more research is needed to fully understand its biochemical and physiological effects and its potential applications in material science.

Synthesis Methods

The synthesis of Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate involves the reaction between 2-methylfuran-3-carboxylic acid and piperidine-4-carboxylic acid, followed by the addition of a sulfamoyl chloride reagent. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized to produce high yields of this compound with good purity, making it suitable for large-scale production.

Properties

IUPAC Name

methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-9-11(5-8-21-9)12(16)14-22(18,19)15-6-3-10(4-7-15)13(17)20-2/h5,8,10H,3-4,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONRMOHBVKPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NS(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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